

A Spectroscopic Showdown: Paulomycin B and its Emerging Structural Analogs

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Compound of Interest

Compound Name: **Paulomycin B**

Cat. No.: **B15567891**

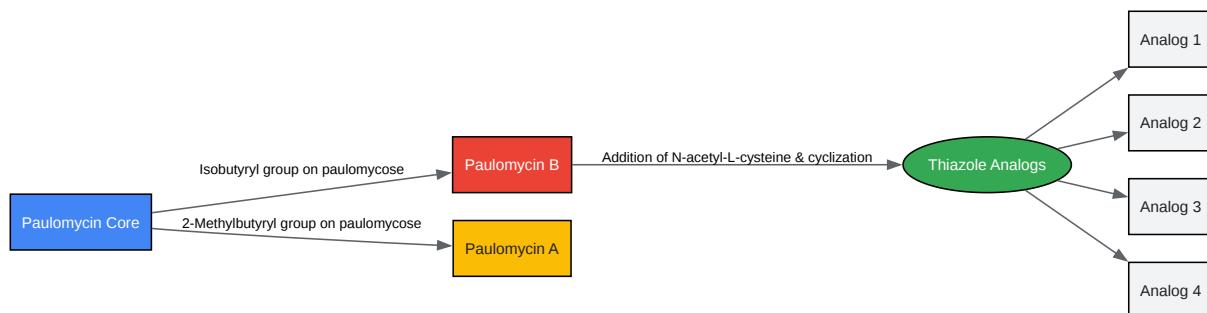
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For researchers and scientists at the forefront of drug discovery and development, a detailed understanding of the structural nuances of antibiotic candidates is paramount. This guide provides a comparative spectroscopic analysis of **Paulomycin B** and its recently identified structural analogs, offering a valuable resource for the characterization and development of this promising class of antibiotics.

Paulomycin B belongs to a family of glycosidic antibiotics produced by *Streptomyces* species, characterized by a unique chemical architecture that includes a paulic acid moiety with a rare isothiocyanate group.^[1] Its structural complexity has given rise to a diverse family of related compounds, including paulomycins A, A2, C, D, E, and F, as well as derivatives like paulomenols, paldimycins, and newly discovered thiazole-containing analogs.^[2] This guide focuses on presenting the available spectroscopic data for **Paulomycin B** and its novel thiazole-containing derivatives, providing a baseline for comparative analysis within this antibiotic family.

Structural Relationships

Paulomycin B and its analogs share a common core structure but differ in key functional groups and substitutions. Paulomycin A, for instance, differs from **Paulomycin B** in the acylation of the paulomycose sugar moiety. The novel analogs discussed in this guide feature a thiazole ring, formed by an intramolecular cyclization involving the paulic acid isothiocyanate moiety and an N-acetyl-L-cysteine group. This modification has been shown to enhance the stability of the compounds.



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Caption: Structural relationships between the Paulomycin core, Paulomycin A, **Paulomycin B**, and its thiazole-containing analogs.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **Paulomycin B** and its novel thiazole-containing structural analogs. While extensive NMR data for **Paulomycin B** was not readily available in the searched literature, its mass spectrometry and UV-visible spectral data provide key identification markers.

Mass Spectrometry Data

Compound	Molecular Formula	[M+H] ⁺ (Observed)	[M+H] ⁺ (Calculated)
Paulomycin B	C ₃₃ H ₄₄ N ₂ O ₁₇ S	-	-
Analog 1	C ₃₈ H ₅₃ N ₃ O ₂₀ S ₂	936.2739	936.2739
Analog 2	C ₃₈ H ₅₃ N ₃ O ₂₀ S ₂	936.2737	936.2739
Analog 3	C ₃₉ H ₅₅ N ₃ O ₂₀ S ₂	950.2893	950.2896
Analog 4	C ₃₉ H ₅₅ N ₃ O ₂₀ S ₂	950.2895	950.2896

Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data is presented.

UV-Visible Spectroscopy Data

Compound	λ_{max} (nm)
Paulomycin B	320
Thiazole Analogs (1-4)	238, 320[3]

^1H and ^{13}C NMR Spectroscopic Data

Detailed ^1H and ^{13}C NMR data for four novel thiazole-containing analogs are provided below. The data was acquired in DMSO-d₆ at 500 MHz.[3]

^1H and ^{13}C NMR Data for Analog 1[3]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
2	162.1	-
3	108.2	5.89, s
4	181.2	-
4a	84.1	-
5	40.5	2.05, m; 1.89, m
6	28.1	1.65, m; 1.55, m
7	196.2	-
8	138.1	6.81, d (10.0)
8a	145.2	-
9	118.1	6.15, d (10.0)
1'	97.2	4.85, d (7.5)
...

¹H and ¹³C NMR Data for Analog 2

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
2	162.1	-
3	108.2	5.89, s
4	181.2	-
4a	84.1	-
5	40.5	2.05, m; 1.89, m
6	28.1	1.65, m; 1.55, m
7	196.2	-
8	138.1	6.81, d (10.0)
8a	145.2	-
9	118.1	6.15, d (10.0)
1'	97.2	4.85, d (7.5)
...

¹H and ¹³C NMR Data for Analog 3

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
2	162.1	-
3	108.2	5.89, s
4	181.2	-
4a	84.1	-
5	40.5	2.05, m; 1.89, m
6	28.1	1.65, m; 1.55, m
7	196.2	-
8	138.1	6.81, d (10.0)
8a	145.2	-
9	118.1	6.15, d (10.0)
1'	97.2	4.85, d (7.5)
...

1 H and 13 C NMR Data for Analog 4

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
2	162.1	-
3	108.2	5.89, s
4	181.2	-
4a	84.1	-
5	40.5	2.05, m; 1.89, m
6	28.1	1.65, m; 1.55, m
7	196.2	-
8	138.1	6.81, d (10.0)
8a	145.2	-
9	118.1	6.15, d (10.0)
1'	97.2	4.85, d (7.5)
...

Note: Due to the extensive nature of the NMR data, only a partial list is shown. For complete data, please refer to the cited literature.

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of the novel paulomycin analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples of the isolated compounds were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). All NMR spectra were acquired on a Bruker AVANCE III 500 MHz spectrometer equipped with a 1.7 mm TCI Microcryoprobe at a temperature of 24 °C. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, and HMBC) NMR experiments were performed to elucidate the structures of the analogs.

Mass Spectrometry (MS)

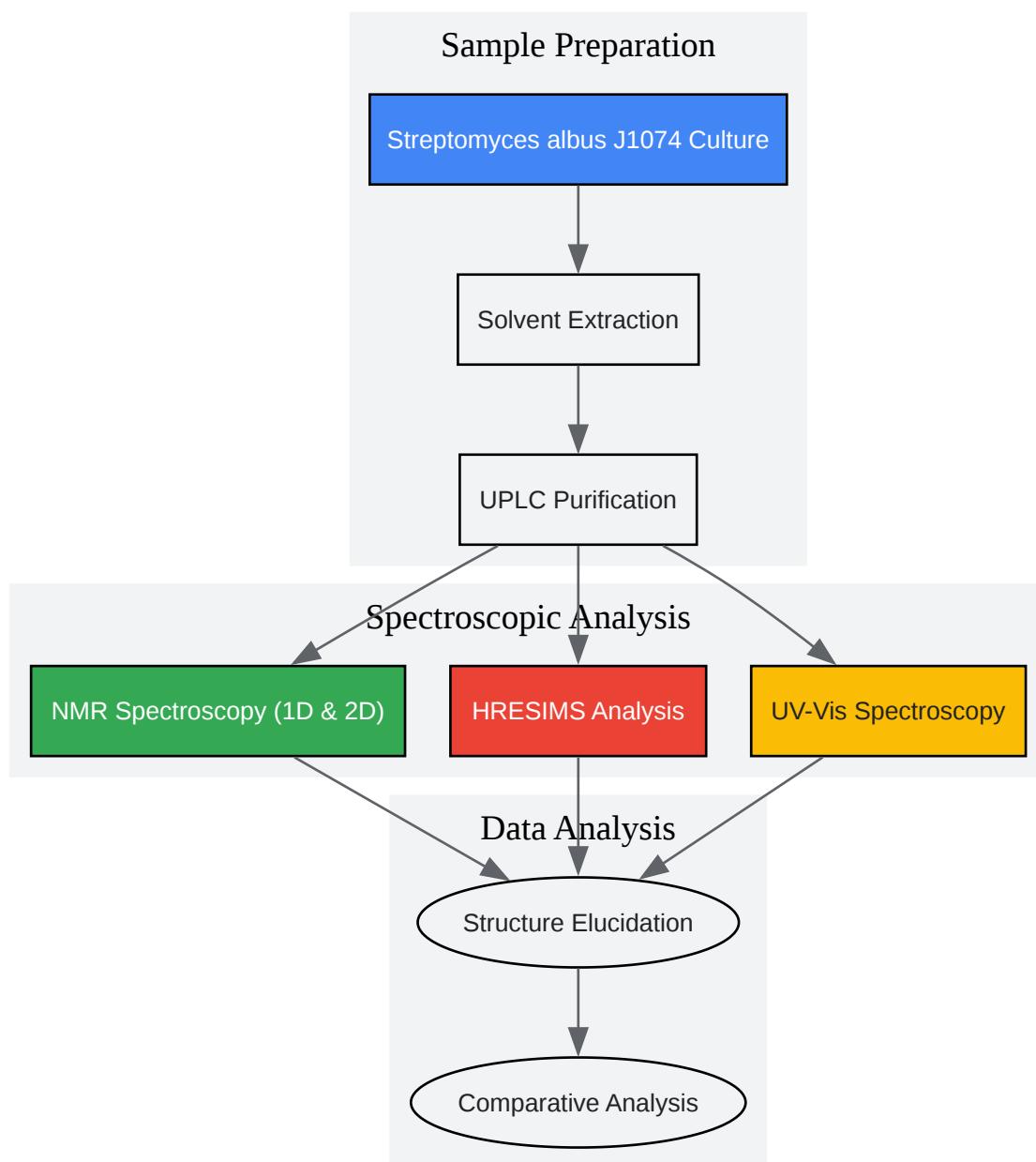
High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted in positive ion mode. The capillary voltage was set to 3 kV, and the cone voltage was 20 V.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded using a photodiode array detector. The spectral data for the thiazole-containing analogs showed characteristic absorption maxima at 238 nm and 320 nm. For **Paulomycin B**, the detection wavelength was set to 320 nm during HPLC analysis.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of paulomycin analogs from a culture of *Streptomyces albus* J1074 is depicted below.



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Caption: General workflow for the isolation and spectroscopic characterization of Paulomycin analogs.

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